2-(4-(1H-pyrazol-1-yl)benzyl)isothiazol-3(2H)-one
Overview
Description
2-(4-(1H-pyrazol-1-yl)benzyl)isothiazol-3(2H)-one is a heterocyclic compound that features both pyrazole and isothiazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-pyrazol-1-yl)benzyl)isothiazol-3(2H)-one typically involves the reaction of 4-(1H-pyrazol-1-yl)benzyl chloride with isothiazol-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1H-pyrazol-1-yl)benzyl)isothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The isothiazolone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(4-(1H-pyrazol-1-yl)benzyl)isothiazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(1H-pyrazol-1-yl)benzyl)isothiazol-3(2H)-one involves its interaction with various molecular targets. The isothiazolone moiety is known to react with thiol groups in proteins, leading to the inhibition of enzyme activity. This can result in antimicrobial and antifungal effects. Additionally, the pyrazole ring can interact with various receptors and enzymes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(1H-pyrazol-1-yl)benzyl)thiazol-3(2H)-one: Similar structure but with a thiazole ring instead of an isothiazolone ring.
2-(4-(1H-pyrazol-1-yl)benzyl)oxazol-3(2H)-one: Contains an oxazole ring instead of an isothiazolone ring.
2-(4-(1H-pyrazol-1-yl)benzyl)imidazol-3(2H)-one: Features an imidazole ring in place of the isothiazolone ring.
Uniqueness
2-(4-(1H-pyrazol-1-yl)benzyl)isothiazol-3(2H)-one is unique due to the presence of both pyrazole and isothiazolone moieties, which confer distinct chemical reactivity and biological activity. The combination of these two functional groups allows for a wide range of applications and interactions with various molecular targets.
Properties
IUPAC Name |
2-[(4-pyrazol-1-ylphenyl)methyl]-1,2-thiazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-13-6-9-18-16(13)10-11-2-4-12(5-3-11)15-8-1-7-14-15/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIHTFDIGYQLFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CN3C(=O)C=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580910 | |
Record name | 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918108-08-4 | |
Record name | 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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